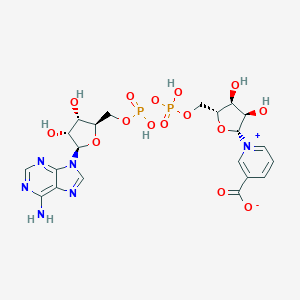

1-((2R,3R,4S,5R)-5-((((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyridin-1-ium-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

デアミドニコチンアミドアデニンジヌクレオチド (Deamido-NAD+) は、細胞代謝において不可欠な補酵素であるニコチンアミドアデニンジヌクレオチド (NAD+) の生合成における前駆体です。 Deamido-NAD+ は、酸化還元反応、DNA 修復、タンパク質修飾など、さまざまな生化学的プロセスに関与しています。 それは、リン酸基によって結合した 2 つのヌクレオチドからなるジヌクレオチドであり、一方のヌクレオチドはアデニン塩基を含み、もう一方のヌクレオチドはニコチンアミド塩基を含んでいます .

2. 製法

合成経路と反応条件: Deamido-NAD+ は、NAD+ シンテターゼを用いて酵素的に合成できます。 この酵素は、Deamido-NAD+、アデノシン三リン酸 (ATP)、アンモニア (NH3) から NAD+ を形成する反応を触媒します。 反応条件は通常、pH 8.5、温度 37 °C です。 反応は、340 nm での吸光度を測定することにより、分光光度計でモニタリングできます .

工業的生産方法: Deamido-NAD+ の工業的生産には、ジオバチルス・ステアロサーモフィルスなどの細菌から得られた組換え NAD+ シンテターゼ酵素を使用します。 この酵素は、発酵プロセスによって大量に生産され、その後精製および凍結乾燥されて、安定な粉末形態が得られます .

準備方法

Synthetic Routes and Reaction Conditions: Deamido-NAD+ can be synthesized enzymatically using NAD+ synthetase. The enzyme catalyzes the formation of NAD+ from Deamido-NAD+, adenosine triphosphate (ATP), and ammonia (NH3). The reaction conditions typically involve a pH of 8.5 and a temperature of 37°C. The reaction can be monitored spectrophotometrically by measuring the absorbance at 340 nm .

Industrial Production Methods: Industrial production of Deamido-NAD+ involves the use of recombinant NAD+ synthetase enzymes derived from bacteria such as Geobacillus stearothermophilus. The enzyme is produced in large quantities through fermentation processes, followed by purification and lyophilization to obtain a stable powder form .

化学反応の分析

反応の種類: Deamido-NAD+ は主に、NAD+ を形成するためのアミド化反応を起こします。 このプロセスは、分子にアミド基が付加されることを伴います。 この反応は、NAD+ シンテターゼによって触媒され、ATP とアンモニアを基質として必要とします .

一般的な試薬と条件:

試薬: ATP、アンモニア、NAD+ シンテターゼ酵素。

条件: pH 8.5、温度 37 °C、マグネシウムイオン (Mg2+) およびカリウムイオン (K+) の存在。

主な生成物: 反応の主な生成物は NAD+ であり、副産物としてアデノシン一リン酸 (AMP) と無機ピロリン酸 (PPi) が生成されます .

科学的研究の応用

作用機序

Deamido-NAD+ は、NAD+ シンテターゼによって NAD+ に変換されることでその効果を発揮します。 この酵素は、2 段階反応を触媒します。

アデニル化: Deamido-NAD+ は、ATP によって活性化されて、NAD-アデニレートを形成します。

アミド化: アンモニア分子が NAD-アデニレート中間体を攻撃し、NAD+ が生成されます。

Deamido-NAD+ の分子標的は、NAD+ の生合成と代謝に関与するさまざまな酵素です。 関与する経路は、細胞のエネルギーバランスと酸化還元恒常性を維持するために重要です .

6. 類似化合物の比較

Deamido-NAD+ は、ニコチンアミドモノヌクレオチド (NMN) やニコチン酸モノヌクレオチド (NaMN) などの他のジヌクレオチドに似ています。 独自性は、NAD+ の直接の前駆体としての役割にあり、NAD+ の生合成における重要な中間体となっています。

類似化合物:

ニコチンアミドモノヌクレオチド (NMN): ニコチンアミドとリボース 5-リン酸から誘導されたヌクレオチドであり、NAD+ の生合成に関与しています。

ニコチン酸モノヌクレオチド (NaMN): ニコチン酸とリボース 5-リン酸から誘導されたヌクレオチドであり、NAD+ の生合成にも関与しています

Deamido-NAD+ は、NAD+ シンテターゼによって触媒される NAD+ 合成の最後の段階における特定の役割により際立っており、これはさまざまな細胞プロセスに不可欠です。

類似化合物との比較

Nicotinamide Mononucleotide (NMN): A nucleotide derived from nicotinamide and ribose-5-phosphate, involved in NAD+ biosynthesis.

Nicotinic Acid Mononucleotide (NaMN): A nucleotide derived from nicotinic acid and ribose-5-phosphate, also involved in NAD+ biosynthesis

Deamido-NAD+ stands out due to its specific role in the final step of NAD+ synthesis, catalyzed by NAD+ synthetase, which is essential for various cellular processes.

特性

CAS番号 |

6450-77-7 |

|---|---|

分子式 |

C21H27N6O15P2+ |

分子量 |

665.4 g/mol |

IUPAC名 |

1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylic acid |

InChI |

InChI=1S/C21H26N6O15P2/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(31)14(29)11(41-20)6-39-44(36,37)42-43(34,35)38-5-10-13(28)15(30)19(40-10)26-3-1-2-9(4-26)21(32)33/h1-4,7-8,10-11,13-16,19-20,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 |

InChIキー |

SENPVEZBRZQVST-HISDBWNOSA-O |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)[O-] |

異性体SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O |

正規SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O |

物理的記述 |

Solid |

同義語 |

Adenosine 5’-(trihydrogen diphosphate), P’→5’-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt; 3-Carboxy-1-β-D-ribofuranosylpyridinium hydroxide, 5’-ester with adenosine 5’-pyrophosphate, inner salt; Pyridinium, 3-carboxy-1-β-D-ribofur |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。